3-Bromo-2-fluoro-5-methylpyridine

Site-Selective Functionalization Cross-Coupling Nucleophilic Aromatic Substitution

Procure 3-Bromo-2-fluoro-5-methylpyridine (CAS 17282-01-8) as a non-interchangeable polyhalogenated building block. Its unique 3-Br/2-F/5-CH₃ substitution pattern enables programmed orthogonal cross-coupling essential for WDR5 inhibitor synthesis. Generic regioisomers alter reaction outcomes; only this CAS ensures route fidelity. Available in R&D to bulk quantities.

Molecular Formula C6H5BrFN
Molecular Weight 190.01 g/mol
CAS No. 17282-01-8
Cat. No. B098770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluoro-5-methylpyridine
CAS17282-01-8
Molecular FormulaC6H5BrFN
Molecular Weight190.01 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)F)Br
InChIInChI=1S/C6H5BrFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3
InChIKeyFWKQBHMQYXTOTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluoro-5-methylpyridine (CAS 17282-01-8): A Dual-Halogenated Pyridine for Orthogonal Functionalization


3-Bromo-2-fluoro-5-methylpyridine (CAS 17282-01-8) is a polyhalogenated pyridine derivative, specifically classified within the broader category of fluorinated heterocycles [1]. It is primarily utilized as a versatile synthetic building block in medicinal and agrochemical research, rather than as an active pharmaceutical ingredient (API) itself. Its defining characteristic is the presence of three distinct substituents—bromine (Br), fluorine (F), and methyl (CH₃)—on the pyridine ring, creating a unique reactivity profile [2].

The Critical Differentiation of 3-Bromo-2-fluoro-5-methylpyridine in Synthetic Sequences


While multiple regioisomers and halogenated pyridine analogs exist, 3-Bromo-2-fluoro-5-methylpyridine is not a generic, drop-in replacement for its structural cousins. Its specific substitution pattern—with bromine at the 3-position, fluorine at the 2-position, and a methyl group at the 5-position—creates a defined electronic and steric environment that dictates a unique, non-interchangeable hierarchy of reactivity [1]. The bromine atom serves as an excellent, highly reactive handle for cross-coupling [2], while the adjacent fluorine atom exerts a powerful electron-withdrawing effect that modulates this reactivity and can itself be replaced under specific, harsher nucleophilic aromatic substitution (SNAr) conditions [3]. Generic substitution with a regioisomer, such as 3-Bromo-5-fluoro-2-methylpyridine, would completely alter the site and outcome of subsequent derivatizations, making the specific procurement of this exact CAS number essential for route fidelity.

Quantitative Evidence Guide: 3-Bromo-2-fluoro-5-methylpyridine vs. Analogs


Orthogonal Reactivity: Suzuki-Miyaura Coupling vs. SNAr Selectivity

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the bromine at the 3-position of 3-bromo-2-fluoro-5-methylpyridine is the sole reactive site under standard conditions, leaving the adjacent fluorine at the 2-position completely intact [1]. This is a critical differentiation from regioisomers and allows for the programmed, stepwise functionalization of the molecule. For instance, in a synthesis of functionalized fluorinated pyridines, the 2-fluoro group remained stable during the initial Suzuki coupling step, enabling a subsequent nucleophilic aromatic substitution (SNAr) reaction at that position [1]. The halogen reactivity hierarchy is universally recognized in the literature as -Br >> -F for cross-coupling [2].

Site-Selective Functionalization Cross-Coupling Nucleophilic Aromatic Substitution

Directing Effect: The Adjacent Fluorine's Influence on Nucleophilic Substitution

In nucleophilic aromatic substitution (SNAr) reactions on halopyridines, the presence and position of other substituents drastically alter reactivity. Studies on functionalizing halopyridines demonstrate that an activating substituent, such as a fluorine atom, can direct the nucleophilic substitution to the vicinal (adjacent) position [1]. Therefore, in 3-bromo-2-fluoro-5-methylpyridine, the fluorine at the 2-position is not only a second synthetic handle but also an electronic director that can activate the adjacent 3-position bromine toward SNAr, a phenomenon distinct from analogs where the fluorine and bromine are more distant [1].

Nucleophilic Aromatic Substitution Electronic Effects Regioselectivity

Impact of Methyl Group on Stability and Lipophilicity vs. Non-Methylated Analogs

The presence of the methyl group at the 5-position is a key differentiator from non-alkylated polyhalopyridines. While specific cLogP values for this compound are not reported, the addition of a methyl group is a well-established medicinal chemistry strategy to increase lipophilicity (LogP) by approximately +0.5 units compared to its unsubstituted analog, potentially enhancing membrane permeability [1]. Furthermore, literature on fluorinated heterocycles broadly confirms that fluorine and alkyl groups enhance metabolic stability, a critical attribute for drug candidates [REFS-1, REFS-2]. The 5-methyl group provides stability and lipophilicity, enhancing the compound's solubility and bioavailability .

Physicochemical Properties Lipophilicity Metabolic Stability

Synthetic Utility and Commercial Availability of a Key Pharmaceutical Intermediate

This compound is explicitly referenced as a building block for preparing WDR5 inhibitors, a class of epigenetic regulators targeted in oncology . Its widespread use is further underscored by its direct application as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals . Unlike more exotic or custom-only analogs, 3-bromo-2-fluoro-5-methylpyridine is a stock item from major global suppliers with a standard purity of 98.0%+, ensuring reliable sourcing and batch-to-batch consistency for scaling up research findings .

API Intermediate Medicinal Chemistry Procurement

High-Value Application Scenarios for 3-Bromo-2-fluoro-5-methylpyridine in Research and Development


Stepwise, Orthogonal Synthesis of Complex Drug Candidates

The orthogonal reactivity of the 3-bromo and 2-fluoro groups, as detailed in Section 3 [1], makes this compound ideal for constructing highly functionalized drug candidates in a programmed, two-step sequence. Researchers can first perform a Suzuki-Miyaura coupling at the 3-position with an aryl boronic acid, leaving the 2-fluoro group untouched. This 2-fluoro group can then be engaged in a subsequent, more demanding nucleophilic aromatic substitution (SNAr) reaction with an amine or another nucleophile . This specific sequence is not possible with the 3-bromo-5-fluoro-2-methylpyridine regioisomer.

Synthesis of Epigenetic Inhibitors Targeting WDR5

Literature directly links this specific building block to the preparation of inhibitors for the WDR5 protein, an important target in oncology drug discovery [1]. The 5-methyl group is a key structural feature that likely contributes to the required hydrophobic interactions with the WDR5 binding pocket. For any research program focused on WDR5 or related epigenetic pathways, procuring this exact compound is essential to replicate or build upon published synthetic routes and establish structure-activity relationships (SAR).

Development of Novel Agrochemicals with Enhanced Properties

The combination of fluorine and a methyl group on a pyridine core is a well-validated strategy in agrochemistry to improve a product's lipophilicity, metabolic stability, and target-site binding [1]. This compound serves as a direct entry point into chemical space for generating novel herbicides, fungicides, or insecticides. The 5-methyl group can mimic a key metabolic intermediate, while the fluorine can block undesirable oxidative metabolism, leading to a more potent and longer-lasting active ingredient in the field .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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